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Compound Name:
Methyl 5-(4-aminophenyl)furan-2-

carboxylate

Cat. No.: B112736 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 5-
(4-aminophenyl)furan-2-carboxylate, a key building block in medicinal chemistry and

materials science. Moving beyond a simple data summary, this document elucidates the

physicochemical principles governing its solubility in various organic solvents. It offers a

theoretical framework for solvent selection, a detailed experimental protocol for solubility

determination, and practical insights for applications in purification, chemical synthesis, and

formulation. This guide is intended to empower researchers and drug development

professionals with the foundational knowledge and practical tools to effectively utilize this

compound in their work.

Introduction and Physicochemical Profile
Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No. 52939-06-7) is a bifunctional

organic molecule featuring a furan core substituted with a methyl ester and an aminophenyl

group.[1] This unique combination of functional groups makes it a valuable intermediate in the

synthesis of novel compounds, including potential antimycobacterial agents and other

biologically active molecules.[2][3] Understanding the solubility of this compound is paramount

for its effective use, influencing critical processes such as reaction solvent selection,

purification via recrystallization, and formulation for biological screening.
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The solubility of a compound is dictated by its molecular structure and the intermolecular forces

it can form with a solvent. The principle of "like dissolves like" serves as a fundamental

guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-

polar solvents.[4]

Physicochemical Properties:

The structure of Methyl 5-(4-aminophenyl)furan-2-carboxylate contains several key features

that dictate its solubility behavior:

Aromatic Systems: The phenyl and furan rings are largely non-polar and can participate in π-

π stacking interactions.

Amine Group (-NH₂): The primary amine is a polar functional group capable of both donating

and accepting hydrogen bonds. Its presence significantly increases the polarity of the

molecule and its potential for interaction with protic solvents.

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond

acceptor at its oxygen atoms.[5] It contributes to the molecule's overall polarity but lacks a

hydrogen bond donor.

Overall Polarity: The combination of these groups results in a molecule of moderate polarity

with a predicted XLogP3 value of approximately 2.2 to 2.9, indicating a balance between

hydrophilic and lipophilic character.[6][7]
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Property Value Source

CAS Registry Number 52939-06-7 [1]

Molecular Formula C₁₂H₁₁NO₃ [1]

Molecular Weight 217.22 g/mol [1][6]

Melting Point 125-126 °C [1][6]

XLogP3 (Predicted) 2.2 - 2.9 [6][7]

Hydrogen Bond Donors 1 (from -NH₂) [8]

Hydrogen Bond Acceptors
4 (from C=O, ester O, furan O,

-NH₂)
[8]

Theoretical Solubility Profile and Solvent Selection
Rationale
Based on the physicochemical properties, we can predict the solubility of Methyl 5-(4-
aminophenyl)furan-2-carboxylate across different classes of organic solvents. The presence

of both hydrogen-bond donating and accepting groups, combined with a significant aromatic

backbone, suggests a nuanced solubility profile.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in

strong hydrogen bonding with both the amine and ester functionalities of the solute. The

amine group's -NH can donate a hydrogen bond to the solvent's oxygen, while the solvent's -

OH can donate a hydrogen bond to the solute's ester carbonyl, furan oxygen, and amine

nitrogen. Therefore, good solubility is expected in lower-chain alcohols. Water, while highly

polar, may be a poorer solvent due to the compound's large, non-polar aromatic regions

which would disrupt water's strong hydrogen-bonding network.[5]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These

solvents are polar and can accept hydrogen bonds but cannot donate them. They will readily

interact with the amine's N-H bonds via dipole-dipole interactions and hydrogen bonding.

Solvents like acetone and ethyl acetate are particularly effective for esters.[9][10] Therefore,
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moderate to good solubility is anticipated. DMSO and DMF, being highly polar, are very likely

to be strong solvents for this compound.

Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): These solvents primarily interact

through weak van der Waals forces. While the aromatic rings of the solute can interact

favorably with toluene via π-π stacking, the highly polar amine and ester groups will be

poorly solvated. Consequently, poor solubility is expected in aliphatic non-polar solvents like

hexane and heptane. Solubility in toluene might be slightly better than in hexane but is still

likely to be limited.

Summary of Predicted Solubility:
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Solvent Class
Representative
Solvents

Predicted Solubility Rationale

Polar Protic Methanol, Ethanol High

Strong hydrogen

bonding with -NH₂ and

-COOCH₃ groups.

Polar Aprotic
Acetone, Ethyl

Acetate, DMSO, DMF
High

Strong dipole-dipole

interactions and

hydrogen bond

acceptance.

Polar Aprotic Acetonitrile Moderate

Good polarity but less

effective H-bond

acceptor than ketones

or esters.

Less Polar

Dichloromethane

(DCM),

Tetrahydrofuran (THF)

Moderate

Capable of dissolving

both polar and non-

polar moieties.

Non-Polar Toluene
Low to Sparingly

Soluble

Aromatic interactions

are possible, but polar

groups are poorly

solvated.

Non-Polar Hexane, Heptane Insoluble/Very Low

Dominated by weak

dispersion forces,

insufficient to

overcome solute's

polarity.

Experimental Protocol for Solubility Determination
To validate the theoretical profile and obtain quantitative or semi-quantitative data, a systematic

experimental approach is necessary. The following protocol describes a standard method for

determining the solubility class of an organic compound.[11][12]
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Objective: To determine the solubility of Methyl 5-(4-aminophenyl)furan-2-carboxylate in a

panel of organic solvents at room temperature.

Materials:

Methyl 5-(4-aminophenyl)furan-2-carboxylate

Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol,

Methanol, Water)

Small test tubes (13x100 mm) or vials

Vortex mixer

Spatula

Analytical balance

Graduated pipettes or micropipettes

Procedure:

Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test

tube.[11]

Solvent Addition (Initial): Add 0.25 mL of the selected solvent to the test tube.

Agitation: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[13]

Observation: Observe the mixture. If the solid dissolves completely, the compound is

classified as "Very Soluble" (>100 mg/mL).

Incremental Solvent Addition: If the solid is not fully dissolved, add the solvent in 0.25 mL

increments, vortexing for 60 seconds after each addition, up to a total volume of 0.75 mL.[11]

Classification:
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If the compound dissolves after adding a total of 0.50 mL, it is "Freely Soluble" (50-100

mg/mL).

If the compound dissolves after adding a total of 0.75 mL, it is "Soluble" (33-50 mg/mL).

Insolubility Determination: If the compound has not dissolved after the addition of 0.75 mL of

solvent, it can be classified as "Sparingly Soluble" or "Insoluble" in that solvent at room

temperature.

Repeat: Repeat steps 1-7 for each solvent in the panel. Record all observations

systematically in a laboratory notebook.

Safety Precautions:

Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Workflow Diagram
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Caption: Workflow for experimental solubility determination.
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Applications in Research and Development
A clear understanding of the solubility profile is not merely academic; it has direct, practical

applications.

Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and it relies entirely on

differential solubility.[4] An ideal recrystallization solvent will dissolve the compound completely

at an elevated temperature but poorly at low temperatures.

Single-Solvent System: Based on the predicted profile, alcohols like ethanol or isopropanol

are excellent candidates. The compound would be dissolved in a minimal amount of the hot

solvent, and upon cooling, pure crystals should form, leaving impurities behind in the mother

liquor.

Solvent/Anti-Solvent System: This method is useful when no single solvent has the ideal

temperature-solubility profile. A common and effective approach would be to dissolve the

compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-

solvent (e.g., water or hexane) until the solution becomes cloudy (the saturation point).[9][14]

Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Given

the compound's structure, an acetone/water or ethanol/water system is a highly logical

choice to investigate.

Reaction Chemistry
Choosing the correct solvent is critical for synthetic reactions. The solvent must dissolve all

reactants to allow for efficient molecular interaction. For reactions involving Methyl 5-(4-
aminophenyl)furan-2-carboxylate, polar aprotic solvents like DMF, acetonitrile, or THF are

often suitable choices as they can dissolve a wide range of organic reagents without interfering

with many reaction mechanisms.

Conclusion
Methyl 5-(4-aminophenyl)furan-2-carboxylate possesses a balanced molecular structure

with both polar, hydrogen-bonding functional groups and a significant non-polar aromatic

framework. This duality results in a nuanced solubility profile, with high solubility predicted in
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polar aprotic and protic solvents like acetone, ethyl acetate, and ethanol, and poor solubility in

non-polar aliphatic solvents like hexane. This guide provides a robust theoretical framework for

solvent selection and a detailed, practical protocol for experimental verification. By leveraging

this knowledge, researchers can optimize procedures for purification, synthesis, and

formulation, thereby accelerating research and development timelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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